molecular formula C27H36N4O7S B7840281 Cbz-Arg(Pbf)-OH

Cbz-Arg(Pbf)-OH

Cat. No.: B7840281
M. Wt: 560.7 g/mol
InChI Key: YBLFBAMLWBGRMI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Arg(Pbf)-OH, also known as benzyloxycarbonyl-L-arginine (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) hydroxide, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of deprotection.

Scientific Research Applications

Cbz-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Arg(Pbf)-OH typically involves the protection of the arginine side chain with a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. The process begins with the protection of the amino group of arginine using a benzyloxycarbonyl (Cbz) group. The Pbf group is then introduced to protect the guanidino group of arginine. The reaction conditions often involve the use of trifluoroacetic acid (TFA) and other scavengers to ensure the stability of the protected arginine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-Arg(Pbf)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The removal of the Cbz and Pbf protecting groups using TFA and other reagents.

    Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.

    Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Pbf group.

    Hydrogenation: Used for the removal of the Cbz group.

    Coupling Reagents: Such as HATU or DIC, used for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected arginine, peptide chains, and various intermediates depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of Cbz-Arg(Pbf)-OH involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group, while the Pbf group protects the guanidino group of arginine. These protecting groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions to yield the desired peptide product .

Comparison with Similar Compounds

Similar Compounds

    Cbz-Arg(Pmc)-OH: Another protected form of arginine with a different protecting group (Pmc).

    Cbz-Arg(Mtr)-OH: Uses the Mtr group for protection.

    Fmoc-Arg(Pbf)-OH: Uses the Fmoc group for amino protection instead of Cbz.

Uniqueness

Cbz-Arg(Pbf)-OH is unique due to the stability and ease of removal of the Pbf group, making it highly suitable for solid-phase peptide synthesis. The combination of Cbz and Pbf groups provides effective protection during synthesis and allows for selective deprotection under mild conditions .

Properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFBAMLWBGRMI-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.